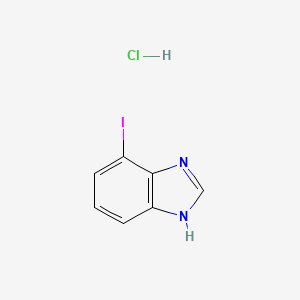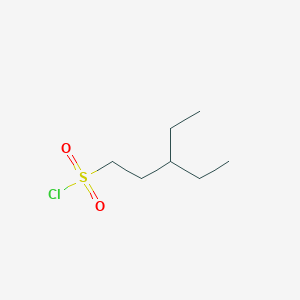
3-Ethylpentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a colorless to light yellow liquid that is soluble in water, ethanol, and ether. This compound is widely used in organic chemistry as a sulfonating reagent and as a reactant in the synthesis of numerous organic compounds.
Métodos De Preparación
3-Ethylpentane-1-sulfonyl chloride is synthesized by reacting 3-ethylpentan-1-ol with chlorosulfonic acid. The reaction produces this compound and hydrochloric acid as a byproduct. The compound can be further purified by distillation or recrystallization.
Análisis De Reacciones Químicas
3-Ethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: It reacts violently with water, producing sulfonic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
3-Ethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a sulfonating reagent in organic synthesis.
Biology: Employed in the synthesis of sulfonamide derivatives, which have antibacterial properties.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide groups.
Industry: Applied in the production of various organic compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-ethylpentane-1-sulfonyl chloride involves its reactivity as a sulfonating agent. It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product .
Comparación Con Compuestos Similares
3-Ethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Used in similar applications but has a different aromatic structure.
Methanesulfonyl chloride: Smaller and less complex, used in similar sulfonation reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.
Each of these compounds has unique properties and applications, but this compound is particularly notable for its branched alkyl chain, which can influence its reactivity and solubility.
Propiedades
Fórmula molecular |
C7H15ClO2S |
|---|---|
Peso molecular |
198.71 g/mol |
Nombre IUPAC |
3-ethylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-3-7(4-2)5-6-11(8,9)10/h7H,3-6H2,1-2H3 |
Clave InChI |
RLNNQLAAHXWWHW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



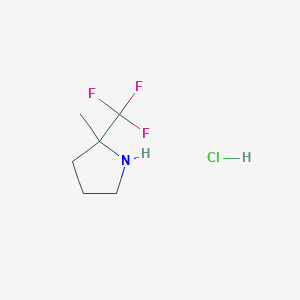
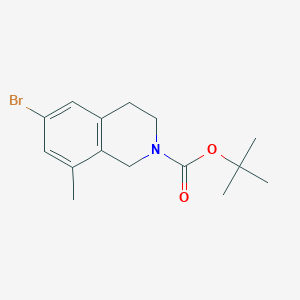

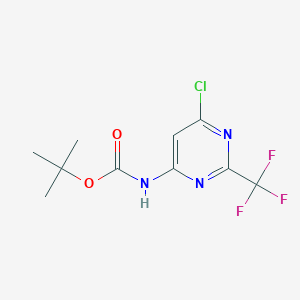
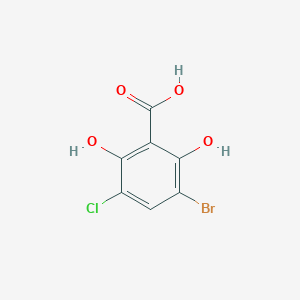
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
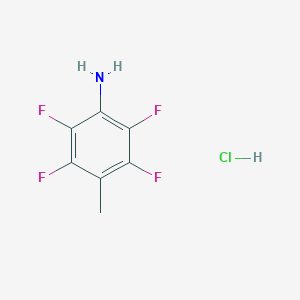


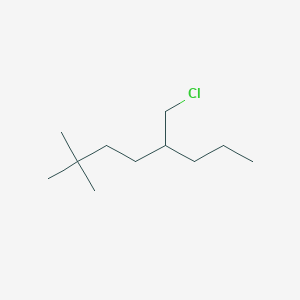
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
